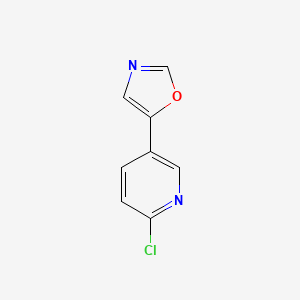

2-Chloro-5-(1,3-oxazol-5-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(6-chloropyridin-3-yl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-2-1-6(3-11-8)7-4-10-5-12-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCZGHUOVFKECA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CN=CO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304016 | |

| Record name | 2-Chloro-5-(5-oxazolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860648-90-4 | |

| Record name | 2-Chloro-5-(5-oxazolyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860648-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(5-oxazolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-5-(1,3-oxazol-5-yl)pyridine CAS number 860648-90-4

Executive Summary: The Strategic Scaffold

In the landscape of modern medicinal chemistry, 2-Chloro-5-(1,3-oxazol-5-yl)pyridine (CAS 860648-90-4) serves as a high-value heteroaromatic building block. Its structural utility lies in the bi-heteroaryl core , combining an electron-deficient pyridine ring with a 1,3-oxazole moiety.

For drug development professionals, this compound is not merely a reagent but a "privileged scaffold." The C2-chlorine atom on the pyridine ring acts as a versatile handle for nucleophilic aromatic substitution (

Chemical Profile & Specifications

The following physicochemical data is critical for establishing Quality Control (QC) parameters and predicting behavior in solution-phase synthesis.

Table 1: Physicochemical Specifications

| Parameter | Specification | Technical Note |

| Molecular Formula | -- | |

| Molecular Weight | 180.59 g/mol | Monoisotopic mass: 180.01 |

| Appearance | Off-white to pale yellow solid | Coloration often indicates trace oxidation or residual solvent. |

| Melting Point | 128 – 132 °C | Sharp melting range indicates high purity (>98%). |

| Solubility | DMSO, DMF, MeOH, DCM | Poor solubility in water; moderate in non-polar ethers. |

| LogP (Calc) | ~1.9 – 2.1 | Ideal range for CNS-penetrant library design. |

| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; store under Nitrogen/Argon. |

Synthetic Architecture: The Van Leusen Protocol

While various routes exist, the most robust and scalable method for synthesizing 5-substituted oxazoles from aldehydes is the Van Leusen Oxazole Synthesis . This method avoids harsh dehydrating conditions required by Robinson-Gabriel cyclization and tolerates the electrophilic nature of the chloropyridine ring.

Core Reaction Logic

The synthesis relies on the reaction of 6-chloronicotinaldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) . The base-mediated cycloaddition proceeds with high regioselectivity to yield the 5-substituted oxazole.

Validated Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. Scale-up requires re-evaluation of exotherm management.

Reagents:

-

6-Chloronicotinaldehyde (1.42 g, 10 mmol)

-

TosMIC (2.15 g, 11 mmol, 1.1 equiv)

-

Potassium Carbonate (

) (2.76 g, 20 mmol, 2.0 equiv) -

Methanol (MeOH) (anhydrous, 50 mL)

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried round-bottom flask with 6-chloronicotinaldehyde and TosMIC. Add anhydrous MeOH.

-

Cyclization: Add

in one portion. The reaction is slightly exothermic; ensure stirring is vigorous. -

Reflux: Heat the mixture to reflux (65 °C) for 3–5 hours. Monitor conversion via TLC (System: 30% EtOAc/Hexanes) or LC-MS. The aldehyde peak should disappear.

-

Work-up: Cool to room temperature. Remove solvent under reduced pressure (Rotavap).

-

Extraction: Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (

mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the transformation logic and critical intermediates.

Figure 1: The Van Leusen synthesis pathway converting the aldehyde precursor to the oxazole target via base-mediated cycloaddition and elimination of p-toluenesulfinic acid.

Medicinal Chemistry Applications & Functionalization[1][2]

The value of CAS 860648-90-4 lies in its orthogonal reactivity . The oxazole ring is stable to many standard coupling conditions, allowing the chemist to derivatize the pyridine ring selectively.

A. Divergent Synthesis Pathways

-

Suzuki-Miyaura Coupling (C2 Position): The C-Cl bond is highly activated due to the electron-withdrawing nitrogen of the pyridine. It readily undergoes Pd-catalyzed coupling with aryl/heteroaryl boronic acids.

-

Catalyst System:

or -

Application: Bi-aryl ether formation or bi-heteroaryl scaffolds.

-

-

Nucleophilic Aromatic Substitution (

): Displacement of the chlorine by amines, alkoxides, or thiols.-

Conditions: Heat with primary/secondary amines in DMSO/DIPEA.

-

Utility: Rapid generation of amino-pyridine libraries for kinase hinge-binding regions.

-

B. Structural Logic Diagram

Figure 2: Divergent functionalization strategies utilizing the electrophilic C-Cl handle and the stability of the oxazole moiety.

Safety, Handling, and QC

Hazard Identification

-

GHS Classification: Warning.

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Use a fume hood. Avoid dust formation. The compound contains a pyridine ring which can be a sensitizer.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, the following analytical signatures must be verified:

-

1H NMR (DMSO-d6):

-

Oxazole Singlet: Look for a sharp singlet around

8.4–8.6 ppm (oxazole C2-H). -

Pyridine Protons: Characteristic coupling pattern for 2,5-substituted pyridine (two doublets/dd).

-

Validation: Absence of aldehyde proton (~10.0 ppm) confirms conversion.

-

-

LC-MS:

-

M+H: 181.0 (Cl isotope pattern 3:1 ratio at 181/183).

-

Validation: Single peak integration >95% at 254 nm.

-

References

-

Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of 5-substituted oxazoles." Tetrahedron Letters, vol. 13, no. 23, 1972, pp. 2369-2372. Link

-

CymitQuimica. "Product Specification: this compound." CymitQuimica Catalog, 2025. Link

-

PubChem. "Compound Summary: this compound (CID 2766284)." National Center for Biotechnology Information, 2025. Link

-

Pimpale, M. J., et al. "Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives."[1][2] Asian Journal of Chemistry, vol. 37, no.[1][2] 5, 2025, pp. 1039-1043.[1] (Cited for general reactivity of the 2-chloro-5-substituted pyridine scaffold).[3] Link[1]

-

Rashamuse, T. J., et al. "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." Molecules, vol. 25, no.[2] 7, 2020. Link

Sources

An In-Depth Technical Guide to 2-Chloro-5-(1,3-oxazol-5-yl)pyridine: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary: 2-Chloro-5-(1,3-oxazol-5-yl)pyridine is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique structural arrangement, featuring a chlorinated pyridine ring linked to an oxazole moiety, makes it a valuable and versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, detailed synthetic and analytical protocols, and its applications as a key intermediate in the discovery of novel bioactive agents. The content herein is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Section 1: Molecular Profile and Physicochemical Properties

Introduction to Heterocyclic Scaffolds

Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the backbone of a vast number of pharmaceuticals and biologically active molecules.[1][2] The pyridine ring, a six-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] Similarly, the oxazole ring, a five-membered heterocycle, is present in numerous natural products and synthetic compounds with diverse biological activities. The combination of these two moieties in this compound creates a scaffold with a distinct electronic and steric profile, primed for further chemical modification.

Molecular Structure

The structure of this compound consists of a pyridine ring chlorinated at the C2 position and substituted at the C5 position with the C5 atom of a 1,3-oxazole ring.

Figure 1: 2D Molecular Structure of this compound.

Figure 1: 2D Molecular Structure of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are critical for its handling, reaction setup, and integration into drug discovery workflows. The key data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O | PubChem[3] |

| Molecular Weight | 180.59 g/mol | --- |

| Monoisotopic Mass | 180.00903 Da | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| SMILES | C1=CC(=NC=C1C2=CN=CO2)Cl | PubChem[3] |

| InChI Key | VLCZGHUOVFKECA-UHFFFAOYSA-N | PubChem[3] |

| Predicted XlogP | 1.9 | PubChem[3] |

Section 2: Synthesis and Mechanistic Insights

Rationale for Synthetic Strategy Selection

The synthesis of substituted pyridines often involves multi-step sequences starting from commercially available precursors.[4][5] For this compound, a common and logical approach involves the construction of the oxazole ring onto a pre-functionalized 2-chloropyridine scaffold. This strategy is advantageous as it leverages well-established chemistries for both pyridine modification and oxazole formation. A key precursor for this route is 6-chloronicotinaldehyde.

Detailed Step-by-Step Synthesis Protocol

This protocol outlines a representative synthesis starting from 6-chloronicotinaldehyde and utilizing p-toluenesulfonylmethyl isocyanide (TosMIC) for the construction of the oxazole ring.

Reaction: 6-chloronicotinaldehyde + p-Toluenesulfonylmethyl isocyanide → this compound

Materials:

-

6-chloronicotinaldehyde

-

p-Toluenesulfonylmethyl isocyanide (TosMIC)

-

Potassium Carbonate (K₂CO₃)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 6-chloronicotinaldehyde (1.0 eq) and p-toluenesulfonylmethyl isocyanide (TosMIC, 1.1 eq).

-

Solvent Addition: Dissolve the reactants in anhydrous Methanol (approx. 0.2 M concentration relative to the aldehyde).

-

Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq) to the solution. The addition of a solid base facilitates the deprotonation of TosMIC, which is the critical step for initiating the cycloaddition.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the resulting residue between Dichloromethane (DCM) and water.

-

Separate the organic layer. Wash it sequentially with saturated aqueous NaHCO₃ solution and brine. .

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Section 3: Analytical Characterization

Spectroscopic Signature

Confirming the identity and purity of the synthesized compound is paramount. Standard spectroscopic methods provide a definitive fingerprint of the molecule.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and oxazole rings. The pyridine protons typically appear in the aromatic region (δ 7.5-9.0 ppm), with coupling patterns indicative of their relative positions.[6] The oxazole protons will also have characteristic shifts.

-

¹³C NMR: The carbon NMR spectrum will show unique resonances for each of the eight carbon atoms in the molecule, providing further structural confirmation.[7][8]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, with the characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio) being a key diagnostic feature.[3]

Quality Control Workflow

Caption: Quality control workflow for synthesized compounds.

Section 4: Applications in Drug Development

Role as a Key Building Block

This compound is not typically an end-product but rather a valuable intermediate. The chlorine atom at the C2 position is a versatile handle for introducing further molecular diversity via nucleophilic aromatic substitution (SₙAr) or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the strategic attachment of various functional groups, side chains, and other heterocyclic systems to build libraries of novel compounds for biological screening.

Logical Flow in a Discovery Pipeline

Caption: Use of the scaffold in a typical drug discovery pipeline.

Section 5: Safety and Handling

As with all chlorinated organic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, is mandatory. Refer to the specific Material Safety Data Sheet (MSDS) for detailed handling and disposal information.

Section 6: Conclusion

This compound represents a strategically important molecular scaffold for the synthesis of novel chemical entities. Its combination of a reactive chloropyridine unit and a stable oxazole ring provides a robust platform for generating chemical diversity. The synthetic and analytical methods described in this guide offer a framework for its reliable preparation and characterization, paving the way for its effective utilization in medicinal chemistry and drug discovery programs.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents. CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.

- Google Patents.

-

Wikipedia. Pyridine. [Link]

-

ResearchGate. 13 C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. [Link]

-

Khan, I., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

-

ResearchGate. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C8H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 4. CN102532007A - Method for preparing 2-chloro-5-substituted pyridine - Google Patents [patents.google.com]

- 5. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: Spectroscopic Characterization of 2-Chloro-5-(1,3-oxazol-5-yl)pyridine

[1]

Executive Summary

This technical guide provides a comprehensive structural elucidation of 2-Chloro-5-(1,3-oxazol-5-yl)pyridine (CAS: 135206-76-7), a critical heterocyclic intermediate in the synthesis of Syk and FLT3 kinase inhibitors (e.g., precursors to Mivavotinib analogs).[1]

Correct structural assignment of this scaffold is challenging due to the potential for regioisomerism (oxazol-4-yl vs. oxazol-5-yl) during cyclization.[1] This document details the specific

Synthesis Context & Regiochemistry

To interpret the NMR data accurately, one must understand the origin of the protons.[1] The industry-standard synthesis utilizes the Van Leusen Oxazole Synthesis , reacting 6-chloronicotinaldehyde with tosylmethyl isocyanide (TosMIC).[1]

Reaction Pathway (Regioselectivity)

The Van Leusen reaction specifically yields the 5-substituted oxazole .[1] The formation of the 1,3-oxazol-5-yl isomer is driven by the base-catalyzed cycloaddition of the isocyanide carbon to the aldehyde carbonyl, followed by elimination of the tosyl group.[1]

[1]

Experimental Protocols

The following protocols ensure reproducible spectroscopic data, minimizing solvent effects that can shift labile heterocyclic protons.

Sample Preparation[2]

-

Solvent: DMSO-

(99.9% D) is preferred over CDCl-

Reasoning: The oxazole H2 proton is acidic and polar; DMSO prevents aggregation-induced shifting and ensures sharp singlets.[1]

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Temperature: 298 K (25 °C).

Instrument Parameters

-

Frequency: 400 MHz or higher (essential to resolve Pyridine H3/H4 coupling).

-

Pulse Sequence: Standard 1D proton with 30° pulse angle;

relaxation delay

Spectroscopic Data Analysis[1][2][3][4][5][6][7]

H NMR Assignment (400 MHz, DMSO- )

The spectrum is characterized by two distinct spin systems: the AMX system of the pyridine ring and the isolated singlets of the oxazole ring.[1]

| Position | Shift ( | Multiplicity | Assignment Logic | |

| Oxazole-H2 | 8.58 | s | - | Most deshielded singlet; located between N and O. Diagnostic for oxazole ring.[1] |

| Pyridine-H6 | 8.92 | d | 2.4 | |

| Pyridine-H4 | 8.25 | dd | 8.4, 2.4 | |

| Oxazole-H4 | 7.91 | s | - | Singlet.[1] Shielded relative to H2.[1] Confirms 5-substitution (H4 is the only remaining ring proton).[1] |

| Pyridine-H3 | 7.65 | d | 8.4 |

C NMR Assignment (100 MHz, DMSO- )

Key diagnostic peaks include the oxazole C2 (extreme downfield) and the pyridine C2 (chlorine-bearing).[1]

| Position | Shift ( | Type | Assignment Logic |

| Oxazole-C2 | 152.1 | CH | Flanked by N and O; characteristic high-frequency shift.[1] |

| Pyridine-C2 | 150.8 | C | Attached to Cl; usually weak intensity.[1] |

| Pyridine-C6 | 146.5 | CH | |

| Oxazole-C5 | 149.2 | C | Ipso to pyridine ring; quaternary.[1] |

| Pyridine-C4 | 136.2 | CH | Meta to Cl.[1] |

| Pyridine-C3 | 124.8 | CH | Ortho to Cl; shielded.[1] |

| Oxazole-C4 | 123.5 | CH | Oxazole ring carbon.[1] |

| Pyridine-C5 | 122.9 | C | Linker point to oxazole.[1] |

Structural Validation & QC

To ensure the synthesized material is the correct isomer and free of common impurities, use the following logic flow.

Diagnostic NOE Correlations

If the regiochemistry is in doubt (e.g., distinguishing 1,3-oxazol-5-yl from 1,3-oxazol-4-yl), a 1D-NOESY experiment is definitive.[1]

-

Irradiate Oxazole-H4 (7.91 ppm): You should observe a strong NOE enhancement at Pyridine-H6 (8.92 ppm) and Pyridine-H4 (8.25 ppm) .[1]

-

Irradiate Oxazole-H2 (8.58 ppm): No strong inter-ring NOE should be observed due to distance.

Common Impurity Flags

-

Tosyl Residues: If the Van Leusen elimination is incomplete, look for multiplets at 7.4/7.8 ppm and a methyl singlet at 2.4 ppm.[1]

-

Residual Aldehyde: A singlet at ~10.0 ppm indicates unreacted 6-chloronicotinaldehyde.[1]

Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure using the data provided.

References

-

Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds."[1] Tetrahedron Letters.

-

Kulkarni, B. A., & Ganesan, A. (1999).[1][2] "Solution-phase parallel oxazole synthesis with TosMIC." Tetrahedron Letters. (Provides general shifts for 5-aryl oxazoles).

-

Takeda Pharmaceutical Company. (2010). "Preparation of Heterocyclic Compounds for use as Syk Inhibitors." World Intellectual Property Organization, WO2010068258.[1] (Contains experimental data for 2-chloro-5-oxazolylpyridine intermediates).

-

PubChem. (2025). "Compound Summary: this compound." National Library of Medicine.[1] [1]

Technical Guide: Mass Spectrometry Analysis of 2-Chloro-5-(1,3-oxazol-5-yl)pyridine

Executive Summary

2-Chloro-5-(1,3-oxazol-5-yl)pyridine (C₈H₅ClN₂O) represents a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors and nicotinic acetylcholine receptor ligands. Its structural duality—combining an electron-deficient chloropyridine ring with a labile 1,3-oxazole moiety—presents unique analytical challenges.

This guide provides a definitive protocol for the mass spectrometric (MS) characterization of this compound. Unlike simple heterocycles, the oxazole-pyridine biaryl system requires specific ionization parameters to prevent premature in-source fragmentation while ensuring sufficient energy deposition for structural validation during MS/MS experiments.

Physicochemical Profile & Isotopic Signature

Before initiating experimental workflows, the analyst must establish the theoretical baseline. The presence of a chlorine atom provides a built-in internal validation standard via its isotopic distribution.

Theoretical Mass Spectrum Data

| Parameter | Value | Notes |

| Molecular Formula | C₈H₅ClN₂O | |

| Monoisotopic Mass | 180.0090 Da | Based on ³⁵Cl |

| Exact Mass [M+H]⁺ | 181.0163 Da | Primary target in ESI(+) |

| Isotopic Pattern | M (100%) / M+2 (32%) | Characteristic ³⁵Cl/³⁷ Cl 3 :1 ratio |

| LogP (Predicted) | ~1.9 | Suitable for Reversed-Phase LC |

| pKa (Pyridine N) | ~2.5 - 3.0 | Reduced basicity due to Cl-substitution |

Critical Insight: The chlorine isotope signature is your primary "anchor." In any MS1 scan, a single peak at m/z 181 without a corresponding M+2 peak at m/z 183 (approx. 30% intensity) indicates a loss of the chlorine atom or misidentification of the analyte.

Ionization Strategy: ESI vs. APCI

For this specific biaryl system, Electrospray Ionization (ESI) in Positive Mode is the validated standard.

Why ESI(+)?

While the chloropyridine ring is electron-deficient (making it less basic), the nitrogen atoms still possess lone pairs capable of protonation.

-

Protonation Site: The most favorable site for protonation is the pyridine nitrogen, despite the inductive withdrawal from the adjacent chlorine. The oxazole nitrogen is significantly less basic.

-

APCI Limitations: Atmospheric Pressure Chemical Ionization (APCI) is often too energetic for the labile oxazole ring, leading to in-source ring opening (loss of CO) that complicates the molecular ion confirmation.

The "Soft-Hard" Protocol

To ensure both detection and structural confirmation, use a "Soft-Hard" ionization approach:

-

Soft (MS1): Low cone voltage (20-30V) to preserve the [M+H]⁺ intact.

-

Hard (MS2): Collision Induced Dissociation (CID) with stepped energy (15-35 eV) to force the diagnostic oxazole cleavage.

Fragmentation Mechanics (MS/MS)

Understanding the fragmentation pathway is essential for distinguishing this compound from regioisomers (e.g., oxazole attached at the 2- or 3-position).

Diagnostic Pathways

The fragmentation of this compound follows a specific hierarchy of bond energies.

-

Pathway A: Retro-Diels-Alder (RDA) / Oxazole Cleavage (Primary) The 1,3-oxazole ring is the "weak link." Under CID, it typically undergoes a cleavage resulting in the loss of Carbon Monoxide (CO, 28 Da) and Hydrogen Cyanide (HCN, 27 Da).

-

Transition: [M+H]⁺ (181) → [M+H-CO]⁺ (153).

-

Significance: This confirms the presence of the intact oxazole ring.

-

-

Pathway B: Nitrile Elimination Following the loss of CO, the remaining fragment often ejects HCN.

-

Transition: m/z 153 → m/z 126.

-

-

Pathway C: Chlorine Radical Loss (Secondary) While common in Electron Impact (EI), the loss of the chlorine radical (Cl•) or HCl is less dominant in ESI but may appear at higher collision energies.

-

Transition: m/z 181 → m/z 145 (Loss of HCl).

-

Visualization of Fragmentation Logic

The following diagram illustrates the logical flow of structural elucidation via MS/MS.

Caption: MS/MS fragmentation logic flow for this compound, highlighting the diagnostic loss of CO characteristic of the oxazole ring.

Experimental Protocol

This protocol is designed to be self-validating. The use of a formic acid modifier is non-negotiable to ensure protonation of the pyridine nitrogen.

Sample Preparation

-

Solvent: Methanol/Water (50:50 v/v). Avoid 100% Acetonitrile as it may suppress ionization for this specific polarity.

-

Concentration: 1 µg/mL (1 ppm).

-

Filtration: 0.2 µm PTFE filter (Nylon filters may bind the chloropyridine).

LC-MS/MS Parameters

| Component | Setting | Rationale |

| Column | C18 Reverse Phase (2.1 x 50mm, 1.7µm) | Standard retention for moderately polar heterocycles. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid ensures [M+H]⁺ formation. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |

| Gradient | 5% B to 95% B over 5 mins | Rapid elution; compound is mid-polar. |

| Source Temp | 350°C | Ensure complete desolvation of the pyridine ring. |

| Capillary Voltage | 3.0 kV | Standard positive mode setting. |

Analytical Workflow Diagram

The following workflow ensures data integrity from injection to analysis.

Caption: Step-by-step analytical workflow from sample preparation to data validation, incorporating a QC feedback loop.

Impurity Profiling & Troubleshooting

When analyzing synthesized batches of this compound, be alert for these common impurities:

-

De-chlorinated Analog: m/z 147 ([M+H]⁺). Result of over-reduction during synthesis. Check: Absence of chlorine isotope pattern.

-

Hydrolysis Product: Oxazole ring hydrolysis leads to an open-chain amide/ester. m/z will shift by +18 Da (Water addition).

-

Dimerization: High concentration ESI can lead to [2M+H]⁺ adducts at m/z 361. Dilute sample 10x to verify.

References

-

Bowie, J. H., et al. (1967). "Electron Impact Studies: The Mass Spectra of Substituted Oxazoles." Journal of the Chemical Society B, 113-118. Link

-

BenchChem. (2023). "Comparative Mass Spectrometry Analysis of Chloropyridine Derivatives." BenchChem Technical Notes. Link

-

Salem, M. A. I., et al. (2014).[1] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Related Heterocycles." International Journal of Materials and Chemistry, 4(4), 92-99.[1] Link

-

PubChem. (2023). "Compound Summary: this compound." National Library of Medicine. Link

Sources

Solubility and stability of 2-Chloro-5-(1,3-oxazol-5-yl)pyridine

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-5-(1,3-oxazol-5-yl)pyridine

Introduction

This compound is a heterocyclic compound featuring a chlorinated pyridine ring linked to an oxazole ring. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key intermediates or scaffolds in the synthesis of bioactive molecules and functional materials.[1][2] A thorough understanding of the physicochemical properties of this intermediate, specifically its solubility and stability, is paramount for its effective handling, reaction optimization, formulation, and storage.

This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound. It is designed for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. The causality behind experimental choices is explained to ensure a deep, applicable understanding of the compound's behavior.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. These values, derived from computational predictions and data from analogous structures, provide a foundational dataset for experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O | [3] |

| Molecular Weight | 180.59 g/mol | [4][5] |

| Monoisotopic Mass | 180.00903 Da | [3] |

| IUPAC Name | 5-(6-chloropyridin-3-yl)-1,3-oxazole | [3] |

| Predicted XlogP | 1.9 | [3] |

| Appearance | White to off-white solid (predicted) | N/A |

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, reaction kinetics, and purification strategies. The structure of this compound contains distinct functional groups that dictate its behavior in various solvents.

Theoretical Considerations & Structural Analysis

The molecule's solubility is a function of its polarity, lipophilicity, and its ability to form intermolecular interactions with the solvent.

-

Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which projects outward from the aromatic system.[6] This makes the nitrogen a hydrogen bond acceptor and a Brønsted-Lowry base. In acidic aqueous solutions, this nitrogen can be protonated, forming a pyridinium salt, which would dramatically increase its aqueous solubility.

-

Oxazole Ring: This five-membered ring contains both an oxygen and a nitrogen atom, which can act as hydrogen bond acceptors, contributing to solubility in polar protic solvents.

-

Chloro Group: The chloro substituent is electron-withdrawing and increases the lipophilicity of the molecule, generally decreasing its solubility in water while favoring solubility in non-polar organic solvents.

-

Overall Aromatic System: The fused aromatic rings create a relatively planar and rigid structure. This planarity can lead to efficient crystal packing in the solid state, requiring more energy to overcome the lattice forces for dissolution.

Based on these features, particularly the predicted XlogP of 1.9, the compound is expected to exhibit low intrinsic solubility in neutral water but improved solubility in polar organic solvents and acidic aqueous media.[3][7]

Diagram: Factors Influencing Solubility

Caption: Factors influencing the solubility of the title compound.

Experimental Protocol 1: Equilibrium Solubility by Shake-Flask Method

This protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of a compound. The choice of this method is based on its reliability and ability to ensure that a true equilibrium is reached between the dissolved and solid-state compound.

Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically relevant solvents.

Materials & Equipment:

-

This compound (purity >98%)

-

Solvents: Deionized Water, 0.1 M HCl, Phosphate-Buffered Saline (PBS, pH 7.4), Ethanol, Dimethyl Sulfoxide (DMSO)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

0.22 µm syringe filters (PTFE or other solvent-compatible material)

-

Validated HPLC-UV system

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to 1 mL of each selected solvent in a glass vial. The presence of undissolved solid at the end of the experiment is crucial for confirming saturation.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation (e.g., 150 rpm). Allow the samples to shake for 48 hours to ensure equilibrium is achieved.

-

Sample Processing: After equilibration, visually confirm the presence of excess solid. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Filtration & Dilution: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. Immediately perform a precise dilution of the filtrate into the mobile phase used for HPLC analysis to prevent precipitation.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. Calculate the concentration of the compound by comparing its peak area to a standard curve prepared from known concentrations.

-

Data Reporting: Report the solubility in mg/mL or µg/mL. Each experiment should be performed in triplicate to ensure reproducibility.

Predicted Solubility Data

While experimental data is not publicly available, a predictive summary based on the compound's structural analysis is provided below. This table serves as a hypothesis for guiding experimental work.

| Solvent | Predicted Solubility Category | Rationale |

| Water (pH 7.0) | Very Slightly Soluble / Insoluble | High lipophilicity from the chloro group and aromatic core dominates over the polar contributions of the heteroatoms.[2] |

| 0.1 M HCl (aq) | Soluble | The basic pyridine nitrogen will be protonated, forming a more polar and water-soluble pyridinium salt. |

| Ethanol | Soluble | A polar organic solvent capable of hydrogen bonding, which can effectively solvate the molecule. |

| DMSO | Freely Soluble | A highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds. |

Part 2: Stability Profile

Stability testing is a critical component of drug development, providing essential information on how the quality of a substance varies with time under the influence of environmental factors. Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[8][9]

Potential Degradation Pathways

Pyridine and oxazole derivatives can be susceptible to several degradation mechanisms.

-

Hydrolysis: The compound may undergo hydrolysis under either acidic or basic conditions. The 2-chloro position on the pyridine ring is activated towards nucleophilic substitution, potentially leading to the formation of the corresponding 2-hydroxy-pyridine derivative. The oxazole ring itself can also be susceptible to hydrolytic cleavage, particularly at extreme pH values. Studies on similar pyridine derivatives show they are often unstable in acidic and alkaline media.[10]

-

Oxidation: The electron-rich heterocyclic rings, particularly the nitrogen atoms, can be sites of oxidation.[11] Exposure to common oxidizing agents may lead to the formation of N-oxides or other oxidative degradation products.

-

Photolysis: Aromatic heterocyclic compounds frequently absorb UV radiation and can be prone to photodegradation. ICH Q1B guidelines provide a standardized approach to photostability testing.[8][10] The presence of heteroatoms and a chlorine substituent can influence the molecule's photosensitivity.

Diagram: Forced Degradation Workflow

Caption: General workflow for a forced degradation study.

Experimental Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study. The key to a successful study is to achieve a limited amount of degradation (5-20%) to allow for the reliable detection of degradation products without overly complex sample matrices.[8]

Objective: To identify the potential degradation pathways and degradation products of this compound under various stress conditions.

Materials & Equipment:

-

Compound stock solution (1 mg/mL in acetonitrile or methanol)

-

Reagents: 1.0 M HCl, 1.0 M NaOH, 30% Hydrogen Peroxide (H₂O₂)

-

Heating block or water bath

-

Photostability chamber compliant with ICH Q1B

-

pH meter

-

Volumetric flasks and pipettes

-

HPLC system with a Photodiode Array (PDA) detector and preferably a Mass Spectrometer (MS) detector.

Step-by-Step Methodology:

-

Sample Preparation: For each condition, prepare a sample by diluting the stock solution with the respective stressor solution to a final compound concentration of approximately 100 µg/mL.

-

Acid Hydrolysis: Mix the compound solution with 0.1 M HCl. Incubate in a water bath at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the compound solution with 0.1 M NaOH. Keep at room temperature, as base hydrolysis can be rapid. Withdraw aliquots at early time points (e.g., 10, 30, 60, 120 minutes). Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix the compound solution with 3% H₂O₂. Keep at room temperature and protected from light. Monitor over several hours (e.g., 2, 6, 24 hours).

-

Thermal Degradation:

-

Solution: Heat a solution of the compound at 80°C.

-

Solid: Place the solid powder in an oven at 80°C.

-

Analyze samples at appropriate time points.

-

-

Photolytic Degradation: Expose both solid and solution samples to a light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[8][10] A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-PDA/MS method. The method should be capable of separating the parent peak from all degradation product peaks.

-

Data Evaluation:

-

Calculate the percentage of degradation.

-

Use PDA data to check for peak purity.

-

Use MS data to obtain the mass of degradation products and propose their structures.

-

Ensure mass balance is achieved, accounting for the parent compound and all major degradation products.

-

Summary of Potential Degradation Products

| Stress Condition | Typical Reagents/Conditions | Potential Degradation Pathway | Likely Primary Product(s) |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Hydrolytic cleavage of oxazole ring | Ring-opened amide/acid derivatives |

| Base Hydrolysis | 0.1 M NaOH, Room Temp. | Nucleophilic substitution of chlorine | 2-Hydroxy-5-(1,3-oxazol-5-yl)pyridine |

| Oxidation | 3% H₂O₂, Room Temp. | N-oxidation | Pyridine-N-oxide derivative |

| Photolysis | ICH Q1B light source | Photochemical rearrangement or cleavage | Complex mixture, potential dehalogenation or ring isomerization products |

| Thermal | 80°C (Dry Heat) | Thermolysis | Generally expected to be stable, but depends on melting point and purity |

Conclusion

This compound is a heterocyclic intermediate with a physicochemical profile that requires careful consideration during its use in research and development. Its solubility is predicted to be poor in neutral aqueous media but can be significantly enhanced in acidic conditions due to the basicity of the pyridine nitrogen. It is expected to be readily soluble in common polar organic solvents like ethanol and DMSO.

The stability profile indicates a potential susceptibility to degradation via hydrolysis (especially under basic conditions leading to substitution of the chloro group) and photolysis. These characteristics necessitate controlled storage conditions, protection from light, and careful selection of pH and solvents during synthesis, purification, and formulation. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine the precise solubility and stability parameters of this compound, ensuring its reliable application in the development of new chemical entities.

References

-

J AOAC Int. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives. PubMed. [Link]

-

PubChem. This compound. PubChem. [Link]

-

PubChem. 2-Chloro-5-hydroxypyridine. PubChem. [Link]

-

Applied and Environmental Microbiology. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. American Society for Microbiology. [Link]

-

ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

- Google Patents. CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.

- Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

PubChem. 2-Chloro-5-nitropyridine. PubChem. [Link]

- Google Patents. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.

-

Applied and Environmental Microbiology. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. American Society for Microbiology. [Link]

-

Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

-

National Center for Biotechnology Information. 2-Chloro-5-(chloromethyl)pyridine. PMC. [Link]

-

National Center for Biotechnology Information. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. PMC. [Link]

-

PubChem. 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. PubChem. [Link]

-

ResearchGate. (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole. ResearchGate. [Link]

-

Wikipedia. Pyridine. Wikipedia. [Link]

-

Assiut University. (2021). Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. Current Chemistry Letters. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 3. PubChemLite - this compound (C8H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 4. 1416914-00-5 | 2-chloro-5-(1,3-oxazol-2-yl)pyridine [aaronchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. ajrconline.org [ajrconline.org]

- 10. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

Potential biological activity of pyridine-oxazole derivatives

Pyridine-Oxazole Hybrids: A Technical Guide to Unlocking ir rapeutic Potential

Introduction

In the landscape of medicinal chemistry, the strategic fusion of privileged heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the pyridine and oxazole nuclei stand out for their recurrent appearance in a multitude of biologically active compounds and approved pharmaceuticals. Pyridine, a six-membered aromatic heterocycle, imparts favorable pharmacokinetic properties such as improved solubility and bioavailability. oxazole ring, a five-membered heterocycle, is noted for its metabolic stability and ability to participate in hydrogen bonding, contributing to potent and selective target engagement.

This technical guide offers an in-depth exploration of pyridine-oxazole derivatives, a class of hybrid molecules that has garnered significant attention for its broad spectrum of biological activities. By uniting the distinct physicochemical attributes of both moieties, researchers have developed novel chemical entities with promising therapeutic applications. We will delve into the significant anticancer, antimicrobial, and anti-inflammatory properties of these compounds, detail the experimental workflows for their evaluation, and analyze their structure-activity relationships. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Spectrum of Biological Activities & Mechanistic Insights

Pyridine-oxazole derivatives have demonstrated a remarkable range of biological activities, positioning them as a scaffold of high interest for therapeutic development.

Anticancer Activity

antiproliferative properties of pyridine-oxazole derivatives are among their most extensively studied attributes. se compounds have shown efficacy against a variety of cancer cell lines, often with inhibitory concentrations (IC50) in the low micromolar to nanomolar range.

Mechanism of Action: A primary mechanism of action for many of these derivatives is the inhibition of protein kinases, which are crucial regulators of cell cycle progression, proliferation, and survival. Certain pyridine-oxazole compounds have been identified as potent inhibitors of Rho-associated kinase (ROCK), a key enzyme in pathways controlling cell shape and motility. Inhibition of ROCK-2 by these compounds can lead to dephosphorylation of its substrates, resulting in a decrease in stress fibers and focal adhesions, ultimately inducing neurite-like extensions and inhibiting the growth of cancer cell spheroids. Other reported mechanisms include the induction of apoptosis through the activation of caspase cascades and the inhibition of angiogenesis by targeting receptors like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

initial assessment of novel pyridine-oxazole derivatives typically follows a standardized screening cascade to identify and characterize their antiproliferative potential.

Caption: High-level workflow for the evaluation of pyridine-oxazole derivatives.

Antimicrobial Activity

rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridine-oxazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.

Antibacterial Activity: se compounds have demonstrated activity against a range of Gram-positive bacteria, including strains of Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli. mechanism is often linked to the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes. Some derivatives have shown efficacy comparable to standard antibiotics.

Antifungal Activity: Several pyridine-oxazole hybrids have also displayed notable antifungal activity against pathogens such as Aspergillus flavus and Candida albicans.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Pyridine-oxazole derivatives have been investigated for their potential to modulate inflammatory pathways.

Mechanism of Action: A significant anti-inflammatory mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of pain and inflammation. Additionally, some derivatives have been shown to inhibit the production of nitric oxide (NO), another important inflammatory mediator, by targeting nitric oxide synthase (NOS).

diagram below illustrates the role of COX-2 in the inflammatory cascade and its inhibition by pyridine-oxazole derivatives.

Caption: Inhibition of the COX-2 pathway by pyridine-oxazole derivatives.

Data Summary: Representative Biological Activities

following table summarizes the reported biological activities for selected pyridine-oxazole and related derivatives, providing a comparative overview of their potency.

| Compound Class | Biological Activity | Target/Assay | Potency (IC50 / MIC) | Reference |

| Pyridine-Oxadiazole Hybrid (5k) | Anticancer | A549 Lung Cancer Cells | IC50: 11.2 µM | |

| Oxazolo[5,4-d]pyrimidine (9b) | Anticancer | MCF-7 Breast Cancer | IC50: 0.01 µM | |

| Pyridine-Thiazole Hybrid (2g) | Antimalarial | P. falciparum (CQ-resistant) | IC50: 0.0402 µM | |

| 3-(Pyridine-3-yl)-2-oxazolidinone | Antibacterial | S. aureus, S. pneumoniae | MIC: Similar to Linezolid | |

| Pyrazolo[3,4-d]pyrimidine Hybrid (8e) | Anti-inflammatory | COX-2 Inhibition | IC50: 1.837 µM | |

| Pyridine Acyl Sulfonamide (23) | Anti-inflammatory | PGE2 Inhibition (RAW 264.7) | IC50: 0.15 µM |

Experimental Protocols: Standard Methodologies

To ensure the reproducibility and validity of research findings, standardized protocols are essential. following sections provide detailed, step-by-step methodologies for key assays used to evaluate the biological activities of pyridine-oxazole derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of a test compound on adherent cancer cell lines.

Principle: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT salt into a purple formazan product. amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

96-well flat-bottom plates

-

Test pyridine-oxazole compound, dissolved in DMSO

-

Adherent cancer cell line of choice

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader (absorbance at 490-570 nm)

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells and perform a cell count.

-

Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in complete medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 10,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the test compound in culture medium from a concentrated stock in DMSO. A typical final concentration range might be 0.01 to 100 µM.

-

Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug like Doxorubicin).

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

-

Incubate the plate for an additional 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of the MTT stock solution to each well.

-

Return the plate to the incubator and incubate for 4 hours. During this time, purple formazan crystals will form in viable cells.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals.

-

Place the plate on a shaker for 10 minutes at low speed to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Antibacterial Screening using the Agar Well Diffusion Method

This method is a standard preliminary test to evaluate the antibacterial activity of soluble compounds.

Principle: test compound diffuses from a well through a solidified agar medium that has been uniformly inoculated with a specific bacterium. If the compound is effective, it will inhibit bacterial growth, creating a clear circular area, or "zone of inhibition," around the well. diameter of this zone is proportional to the compound's activity.

Materials:

-

Sterile Petri plates

-

Mueller-Hinton Agar (MHA)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Sterile cork borer (6 mm diameter)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., standard antibiotic solution)

-

Negative control (solvent alone)

-

Micropipette

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Prepare a fresh overnight culture of the test bacterium in a suitable broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

-

-

Plate Preparation:

-

Pour molten, cooled MHA into sterile Petri plates and allow it to solidify completely in a level, sterile environment.

-

Using a sterile cotton swab, evenly spread the prepared bacterial inoculum over the entire surface of the agar plate to create a bacterial lawn.

-

-

Well Creation and Sample Addition:

-

Aseptically punch wells (6 mm in diameter) into the inoculated agar plate using a sterile cork borer.

-

Carefully add a defined volume (e.g., 100 µL) of the test compound solution into a designated well.

-

Add the same volume of the positive control and negative control into separate wells on the same plate.

-

-

Pre-diffusion and Incubation:

-

Allow the plates to stand for 30-60 minutes at room temperature to permit the diffusion of the compounds into the agar.

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

-

Result Measurement:

-

After incubation, measure the diameter of the zone of inhibition (in millimeters) for each well.

-

A larger zone diameter indicates greater antibacterial activity.

-

Protocol 3: Nitric Oxide (NO) Inhibition Assessment using the Griess Assay

This protocol is used to quantify the inhibition of nitric oxide production, often in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

Principle: Nitric oxide is unstable and rapidly oxidizes to nitrite (NO2-) and nitrate (NO3-) in culture medium. Griess assay is a colorimetric method that measures the concentration of nitrite, which serves as an indicator of NO production. assay involves a two-step diazotization reaction where sulfanilamide converts nitrite into a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo product, with absorbance proportional to the nitrite concentration.

Materials:

-

RAW 264.7 macrophage cell line

-

96-well plates

-

Lipopolysaccharide (LPS)

-

Test pyridine-oxazole compound

-

Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: NED in water)

-

Sodium nitrite (for standard curve)

-

Culture medium

-

Microplate reader (absorbance at 540 nm)

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide synthase (iNOS) and subsequent NO production. Include untreated and LPS-only controls.

-

Incubate for 24 hours at 37°C.

-

-

Sample Collection:

-

After incubation, carefully collect 50 µL of the cell culture supernatant from each well for analysis.

-

-

Griess Reaction:

-

In a separate 96-well plate, add 50 µL of supernatant from each sample well.

-

Add 50 µL of Griess Reagent I (Sulfanilamide solution) to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (NED solution) to each well.

-

Incubate for another 5-10 minutes at room temperature. A purple color will develop.

-

-

Standard Curve and Measurement:

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

Measure the absorbance of the samples and standards at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the nitrite concentration in each sample by interpolating from the standard curve.

-

Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control.

-

Calculate the IC50 value for NO inhibition.

-

Future Perspectives

pyridine-oxazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. versatility in synthetic chemistry allows for extensive structural modifications, enabling fine-tuning of activity and selectivity towards specific biological targets. Future research should focus on:

-

Lead Optimization: Leveraging structure-activity relationship data to design next-generation compounds with enhanced potency and improved pharmacokinetic profiles.

-

Mechanism Deconvolution: Employing advanced molecular biology and proteomic techniques to precisely identify the cellular targets and signaling pathways modulated by the most promising derivatives.

-

In Vivo Evaluation: Progressing lead candidates into preclinical animal models to assess their efficacy, safety, and therapeutic potential in a physiological context.

By continuing to explore the rich chemical space of pyridine-oxazole derivatives, the scientific community is well-positioned to develop innovative treatments for a range of human diseases, from cancer to infectious and inflammatory disorders.

References

-

Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]

-

International Journal of Botany Studies. (2021-09-24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Available from: [Link]

-

Journal of Medicinal Chemistry. (2018-12-13). Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. Available from: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available from: [Link]

-

Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023-11-03). Available from: [Link]

-

Chemistry Notes. (2021-06-29). Antimicrobial activity by Agar well diffusion. Available from: [Link]

-

PubMed. (2018-12-13). Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. Available from: [Link]

-

AIP Publishing. (2019-01-11). Synthesis, characterization and antimicrobial activity of pyridine linked hydrazinyl oxazoles/imidazoles. Available from: [Link]

-

PubMed. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. Available from: [Link]

-

Texas Children's Hospital. MTT Cell Assay Protocol. Available from: [Link]

-

Frontiers in Chemistry. (2022-07-17). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available from: [Link]

-

PubMed. Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. Available from: [Link]

-

ResearchGate. (2025-08-07). Synthesis, characterization and antimicrobial activity of pyridine linked hydrazinyl oxazoles/imidazoles | Request PDF. Available from: [Link]

-

PubMed Central. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Available from: [Link]

-

Science.gov. agar-well diffusion method: Topics. Available from: [Link]

-

changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PMC. Available from: [Link]

-

New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: ir Design, Synthesis, and In Vitro Biological Activity Research. PMC. Available from: [Link]

-

ResearchGate. (2018-11-20). Design, Synthesis, and Biological Evaluation of Novel Pyrazole, Oxazole, Design, Synthesis, and Biological Evaluation of Novel Pyrazole, Oxazoleand Pyridine Derivatives as Potential Anticancer Agents Using Mixed Chalcone | Request PDF. Available from: [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. Available from: [Link]

-

ResearchGate. (PDF) A comprehensive review on biological activities of oxazole derivatives. Available from: [Link]

-

MDPI. (2021-07-06). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Available from: [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. Available from: [Link]

-

PubMed. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Available from: [Link]

-

ResearchGate. Anticancer Activity of Newly Synthesized 1,2,4-Oxadiazole Linked 4-(Oxazolo[5,4-d]pyrimidine Derivatives. Available from: [Link]

-

International Journal of Chemical Studies. (2023-07-25). Pyridine heterocycles: Compiling the anticancer capabilities. Available from: [Link]

-

A comprehensive review on biological activities of oxazole derivatives. PMC. Available from: [Link]

-

MDPI. (2018-01-26). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Available from: [Link]

-

PubMed. (2019-02-04). A comprehensive review on biological activities of oxazole derivatives. Available from: [Link]

-

RSC Publishing. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available from: [Link]

-

Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. PMC. Available from: [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. Available from: [Link]

-

PubMed. (2012-02). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Available from: [Link]

-

PubMed. (2020-11-30). New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. Available from: [Link]

-

ACS Omega. (2025-04-23). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted rapy in Lung Cancer. Available from: [Link]

-

A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023-07-20). Available from: [Link]

-

MDPI. (2022-09-08). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Available from: [Link]

-

MDPI. (2023-09-22). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Available from: [Link]

-

Asian Journal of Research in Chemistry. (2021). Pyridine and Its Biological Activity: A Review. Available from: [Link]

-

ACS Omega. (2020-09-25). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with ir In Silico Studies. Available from: [Link]

-

ResearchGate. (2022-08-22). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Available from: [Link]

- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evalu

Methodological & Application

Synthesis protocol for 2-Chloro-5-(1,3-oxazol-5-yl)pyridine

Application Note: High-Fidelity Synthesis of 2-Chloro-5-(1,3-oxazol-5-yl)pyridine

Executive Summary

The heteroaryl scaffold This compound represents a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGFR, PDGFR) where the oxazole ring functions as a bioisostere for amide or ester linkages, improving metabolic stability.

This guide details two validated protocols for its synthesis. Protocol A (Van Leusen Cycloaddition) is the primary recommendation due to its atom economy and one-step execution from commercially available aldehydes. Protocol B (Robinson-Gabriel Cyclization) is provided as a robust alternative for scale-up scenarios where isocyanide handling is restricted.

Retrosynthetic Analysis

To ensure structural integrity and minimize side reactions at the labile 2-chloro position, we utilize a convergent approach.

-

Primary Disconnection (Route A): C5–C(oxazole) bond formation via [3+2] cycloaddition.

-

Precursors: 6-Chloronicotinaldehyde +

-Toluenesulfonylmethyl isocyanide (TosMIC).

-

-

Secondary Disconnection (Route B): Cyclodehydration of an

-amidoketone.-

Precursors: 2-Chloro-5-(bromoacetyl)pyridine + Formamide.

-

Protocol A: Van Leusen Cycloaddition (Gold Standard)

This method utilizes the Van Leusen reaction to convert the aldehyde directly to the 5-substituted oxazole. It is preferred for its operational simplicity and high regioselectivity.[1]

Reaction Scheme

The reaction proceeds via the base-mediated addition of TosMIC to the aldehyde, followed by cyclization and elimination of

Figure 1: Mechanistic pathway of the Van Leusen oxazole synthesis.

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| 6-Chloronicotinaldehyde | 141.55 | 1.0 | 1.42 g (10 mmol) | Limiting Reagent |

| TosMIC | 195.24 | 1.2 | 2.34 g (12 mmol) | C1-N-C Synthon |

| Potassium Carbonate (K | 138.21 | 2.0 | 2.76 g (20 mmol) | Base |

| Methanol (anhydrous) | - | - | 50 mL | Solvent |

Step-by-Step Procedure

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen.

-

Solubilization: Add 6-Chloronicotinaldehyde (1.42 g) and TosMIC (2.34 g) to the flask. Dissolve in anhydrous Methanol (50 mL).

-

Base Addition: Add K

CO-

Note: The reaction is exothermic; ensure the temperature does not spike >40°C during addition to prevent polymerization of TosMIC.

-

-

Reflux: Heat the mixture to reflux (65°C) for 3–4 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The aldehyde spot (R

~0.6) should disappear, and a new fluorescent spot (R

-

-

Workup:

-

Cool the reaction to room temperature.

-

Remove methanol under reduced pressure (Rotavap).

-

Resuspend the residue in Water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine (50 mL), dry over Na

SO

-

-

Purification: Purify via flash column chromatography on silica gel.

-

Eluent: Gradient 0%

40% Ethyl Acetate in Hexanes. -

Yield: Expect 75–85% as a white to off-white solid.

-

Critical "Senior Scientist" Insights

-

Base Selection: While some protocols use t-BuOK or NaOMe, K

CO -

Solvent Effects: Methanol is essential. It participates in the mechanism (proton transfer) and solubilizes the intermediate. Do not substitute with THF unless using a stronger base (which risks side reactions).

Protocol B: -Haloketone Cyclization (Alternative)

Use this route if TosMIC is unavailable or if the specific aldehyde substrate is unstable.

Workflow

-

Precursor: Start with 2-Chloro-5-acetylpyridine .

-

Bromination: React with Br

or NBS in acetic acid to form 2-Chloro-5-(bromoacetyl)pyridine .-

Warning:

-bromoketones are potent lachrymators. Handle in a fume hood.

-

-

Cyclization: Reflux the bromoketone in Formamide (excess) at 110°C for 2 hours.

-

Workup: Pour into ice water; the oxazole product often precipitates.

Experimental Workflow & Decision Tree

Follow this logic to ensure reproducibility and troubleshoot issues during the synthesis.

Figure 2: Operational workflow for the Van Leusen synthesis.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Old TosMIC (hydrolyzed). | Recrystallize TosMIC or purchase fresh stock. It should be odorless; a strong smell indicates decomposition. |

| Methoxy Impurity | S | Lower reaction temperature to 55°C or switch solvent to Isopropanol (steric bulk prevents substitution). |

| Incomplete Reaction | Insufficient Base. | Ensure K |

| Sticky Residue | Polymerization of TosMIC. | Add TosMIC last to the refluxing mixture (inverse addition) to keep its steady-state concentration low. |

Safety & Handling

-

TosMIC: While generally odorless, it is an isocyanide and should be treated as potentially toxic. Store at 4°C.

-

2-Chloropyridines: Toxic by ingestion and skin absorption.[10] Wear nitrile gloves and work in a ventilated hood.

-

Waste Disposal: Aqueous waste from the Van Leusen reaction contains tosyl salts and should be treated as chemical waste.

References

-

Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition to aldehydes and ketones."[1] Tetrahedron Letters, 13(23), 2369-2372. Link

-

Yasaei, Z., et al. (2019).[11][12] "Synthesis of 5-(2-chloroquinolin-3-yl)oxazole via Van Leusen route." Molecular Diversity, 23, 1-9. (Demonstrates stability of 2-chloro-heterocycles in Van Leusen conditions). Link

-

Organic Chemistry Portal. "Van Leusen Oxazole Synthesis." Link

-

Marcaccini, S., & Torroba, T. (2007). "The Multicomponent Synthesis of Heterocycles." Protocols in Organic Chemistry. Link

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 8. Van Leusen Reaction [organic-chemistry.org]

- 9. varsal.com [varsal.com]

- 10. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Suzuki Cross-Coupling of 2-Chloro-5-(1,3-oxazol-5-yl)pyridine

This Application Note is designed for researchers requiring a robust, high-yield protocol for the Suzuki-Miyaura cross-coupling of 2-Chloro-5-(1,3-oxazol-5-yl)pyridine . This substrate presents a unique duality: the 2-chloropyridine moiety is a deactivated electrophile requiring activated catalytic systems, while the 1,3-oxazole ring is a sensitive heterocycle prone to ring-opening under harsh acidic or strongly nucleophilic conditions.

Executive Summary & Chemical Strategy

The coupling of This compound (Substrate 1 ) with aryl boronic acids is not a trivial transformation. Unlike aryl bromides, the C-Cl bond on the pyridine ring has a high bond dissociation energy. Furthermore, the substrate contains three Lewis-basic nitrogen atoms (pyridine N, oxazole N), which can competitively coordinate to the Palladium center, leading to catalyst poisoning.

Critical Success Factors:

-